(2,6-Dimethoxy-phenoxy)-acetic acid

Organic Synthesis Quality Control Physical Chemistry

Researchers face failed syntheses when using unsubstituted phenoxyacetic acid analogs due to critical electronic and steric differences. This 2,6-dimethoxy variant provides the exact substitution pattern required for target binding and photophysical performance. • Enables synthesis of high singlet oxygen quantum yield phthalocyanines for PDT, where the motif reduces aggregation. • Essential precursor for the 2,6-dimethoxyphenoxyethylamine pharmacophore in α1-adrenergic receptor probes like WB4101. • Solid form (mp 79-82°C) and ≥98% purity ensure accurate stoichiometric handling and reproducible results.

Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
CAS No. 95110-10-4
Cat. No. B1595082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethoxy-phenoxy)-acetic acid
CAS95110-10-4
Molecular FormulaC10H12O5
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)OCC(=O)O
InChIInChI=1S/C10H12O5/c1-13-7-4-3-5-8(14-2)10(7)15-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyMCUFTNXSWDHDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,6-Dimethoxy-phenoxy)-acetic Acid Overview


(2,6-Dimethoxy-phenoxy)-acetic acid, also known as 2,6-dimethoxyphenoxyacetic acid, is a synthetic organic compound belonging to the phenoxyacetic acid class [1]. With the molecular formula C10H12O5 and a molecular weight of 212.2 g/mol, it features a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, linked to an acetic acid moiety via an ether bond . This compound is commercially available with high purity (≥98%) and a defined melting point of 79-82°C, making it a reliable building block for chemical synthesis and material science applications .

Why (2,6-Dimethoxy-phenoxy)-acetic Acid Cannot Be Replaced


The 2,6-dimethoxyphenoxy motif is not a generic phenoxyacetic acid; its unique substitution pattern critically influences electronic properties and biological activity. The electron-donating methoxy groups at the ortho positions increase electron density on the aromatic ring, which can significantly alter binding affinity to biological targets and the photophysical properties of derived materials. Studies on related α1-adrenergic antagonists demonstrate that replacing the 2,6-dimethoxyphenoxy residue with other groups (e.g., benzofuranoxy or indolyloxy) leads to substantial shifts in receptor selectivity and potency [1]. Similarly, in phthalocyanine chemistry, the presence and position of this substituent directly impact solubility, aggregation behavior, and singlet oxygen quantum yields, parameters that are not transferable to unsubstituted or differently substituted analogs [2]. Therefore, simple substitution with a cheaper, unsubstituted phenoxyacetic acid would fundamentally alter the experimental outcome, leading to invalid results or failed syntheses.

(2,6-Dimethoxy-phenoxy)-acetic Acid: Comparative Evidence


Melting Point: Purity & Handling

(2,6-Dimethoxy-phenoxy)-acetic acid exhibits a significantly higher melting point compared to its unsubstituted parent compound, phenoxyacetic acid. This difference is a direct consequence of the methoxy substitutions, which increase molecular weight and alter intermolecular forces, making the compound a solid at room temperature rather than a liquid .

Organic Synthesis Quality Control Physical Chemistry

Singlet Oxygen Quantum Yield in Phthalocyanines

In the context of developing photosensitizers for photodynamic therapy (PDT), the 2,6-dimethoxyphenoxy substituent confers superior photochemical properties to phthalocyanine complexes. A direct comparative study demonstrates that tetra-2,6-dimethoxyphenoxy substituted phthalocyanines exhibit good singlet oxygen quantum yields (ΦΔ), a critical parameter for PDT efficacy [1].

Photodynamic Therapy Materials Chemistry Phthalocyanines

α1-Adrenoceptor Selectivity & Potency

The 2,6-dimethoxyphenoxy fragment is a key pharmacophore for α1-adrenergic receptor antagonists. Studies on analogs of the well-known antagonist WB4101 reveal that replacing this specific moiety with rigidified analogs (e.g., 6-methoxy-7-benzofuranoxy or 7-indolyloxy) leads to significant changes in receptor subtype selectivity and binding affinity [1].

Medicinal Chemistry Adrenergic Receptors Structure-Activity Relationship

Purity Profile: Reproducibility Benchmark

Commercial sources of (2,6-Dimethoxy-phenoxy)-acetic acid, such as Thermo Scientific, consistently offer the compound with a minimum purity of 98% . This high purity standard is critical for reproducible synthetic outcomes, especially when used as a stoichiometric reagent or building block in multi-step syntheses. In contrast, some generic or lower-grade analogs may be supplied at 95% purity or less, introducing unknown impurities that can catalyze side reactions, poison catalysts, or complicate purification .

Analytical Chemistry Synthetic Methodology Reproducibility

Applications of (2,6-Dimethoxy-phenoxy)-acetic Acid


Phthalocyanine Photosensitizers for PDT

Researchers developing next-generation photosensitizers for PDT should utilize (2,6-Dimethoxy-phenoxy)-acetic acid as a key building block. Evidence shows that tetra-2,6-dimethoxyphenoxy substituted phthalocyanines exhibit high singlet oxygen quantum yields and appropriate photodegradation behavior in DMF, making them suitable candidates for Type II photosensitization [1]. The presence of this specific substituent is critical for reducing aggregation and enhancing solubility, which directly impacts the photophysical properties essential for effective PDT. This application is supported by direct experimental data on the properties of the derived phthalocyanines [1].

Selective α1-Adrenergic Receptor Ligands

In drug discovery programs targeting α1-adrenergic receptors, (2,6-Dimethoxy-phenoxy)-acetic acid serves as an essential precursor for synthesizing the 2,6-dimethoxyphenoxyethylamine pharmacophore found in compounds like WB4101 and phendioxan [2]. Comparative SAR studies have demonstrated that this specific motif is critical for achieving desired receptor subtype selectivity and high binding affinity. Replacing this moiety with other groups alters the pharmacological profile, underscoring the need for the precise 2,6-dimethoxy substitution pattern [2].

High-Purity Solid Building Block for Organic Synthesis

For synthetic organic chemists, (2,6-Dimethoxy-phenoxy)-acetic acid offers distinct practical advantages. Its solid physical state (melting point: 79-82°C) facilitates accurate weighing and handling compared to liquid analogs, improving reproducibility in stoichiometric reactions . Furthermore, the availability of the compound at ≥98% purity from reputable vendors ensures that it can be used directly in sensitive reactions without the need for additional purification, minimizing the risk of side reactions and maximizing synthetic efficiency .

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